Branched Trifunctional Architecture Provides 3 Reactive Sites Versus 2 in Linear Heterobifunctional Linkers
N,N-Bis(PEG2-azide)-N-PEG2-thiol contains two terminal azide groups and one thiol group, enabling up to three distinct conjugation events per linker molecule. This contrasts with linear heterobifunctional linkers such as Thiol-PEG2-Azide (MW: 191.25) and Thiol-PEG3-Azide (MW: 235.31), which provide only one azide and one thiol group, limiting conjugation to two components . The branched architecture allows for the attachment of two payload molecules (e.g., cytotoxic drugs or fluorophores) to the azide termini while using the thiol for antibody conjugation, directly enabling higher drug-to-antibody ratios (DAR) in a single synthetic step compared to linear alternatives that would require sequential or multiple linker incorporations .
| Evidence Dimension | Number of reactive functional groups per molecule |
|---|---|
| Target Compound Data | 3 reactive groups (2 × azide, 1 × thiol) |
| Comparator Or Baseline | Thiol-PEG2-Azide: 2 reactive groups (1 × azide, 1 × thiol); Thiol-PEG3-Azide: 2 reactive groups (1 × azide, 1 × thiol) |
| Quantified Difference | +1 reactive group (+50% increase in conjugation capacity) |
| Conditions | Structural analysis based on molecular composition and vendor specifications |
Why This Matters
This increased conjugation capacity directly translates to higher achievable drug-to-antibody ratios (DAR) in ADC construction and enables multivalent display strategies without requiring additional synthetic steps or linker species.
